molecular formula C18H40N4O16S B12092837 Kanamycin monosulphate monohydrate

Kanamycin monosulphate monohydrate

Cat. No.: B12092837
M. Wt: 600.6 g/mol
InChI Key: VWSPLXPERFFCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin monosulphate monohydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used in the treatment of various bacterial infections, particularly those caused by gram-negative bacteria. The compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective bactericidal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kanamycin monosulphate monohydrate is typically synthesized through fermentation processes involving Streptomyces kanamyceticus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The purification process involves several steps, including filtration, precipitation, and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is harvested through a series of downstream processing steps, including centrifugation, solvent extraction, and drying .

Chemical Reactions Analysis

Types of Reactions

Kanamycin monosulphate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various kanamycin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .

Scientific Research Applications

Kanamycin monosulphate monohydrate has a wide range of scientific research applications:

Mechanism of Action

Kanamycin monosulphate monohydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA, causing misreading of the mRNA sequence. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional proteins and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kanamycin monosulphate monohydrate is unique in its specific binding to the 30S ribosomal subunit and its ability to cause misreading of the mRNA sequence. This unique mechanism makes it particularly effective against certain bacterial strains that may be resistant to other antibiotics .

Properties

Molecular Formula

C18H40N4O16S

Molecular Weight

600.6 g/mol

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate

InChI

InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2

InChI Key

VWSPLXPERFFCLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O

Origin of Product

United States

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